Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiophene or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and piperazine-containing compounds. Similar compounds include:
Benzothiophene-2-carboxylate derivatives: These compounds share the benzothiophene core and may exhibit similar chemical and biological properties.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N2O6S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 3-[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6S2/c1-2-31-23(28)21-22(17-10-6-7-11-18(17)32-21)33(29,30)24-14-19(26)25(20(27)15-24)13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 |
InChI Key |
MEYKOGFFASVJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.